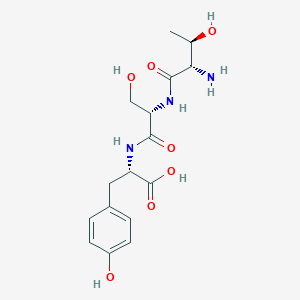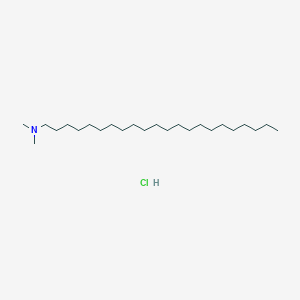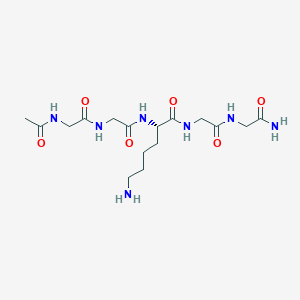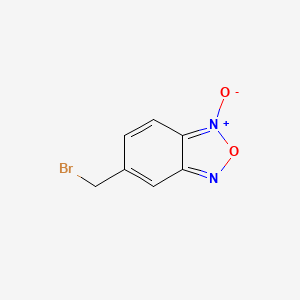![molecular formula C18H24SSeSi B14264055 Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane CAS No. 137258-87-8](/img/structure/B14264055.png)
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of selenium and sulfur atoms attached to a propyl chain, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane can undergo various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to form selenides and sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include selenoxides, sulfoxides, selenides, sulfides, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Its unique chemical properties make it a candidate for studying the effects of selenium and sulfur-containing compounds on biological systems.
Medicine: The compound’s potential antioxidant properties may be explored for therapeutic applications.
Industry: Although not widely used industrially, the compound’s unique properties could be investigated for specialized applications in materials science and catalysis.
Mécanisme D'action
The mechanism by which Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane exerts its effects is not well-understood. it is likely that the selenium and sulfur atoms play a crucial role in its reactivity and interactions with other molecules. These atoms can participate in redox reactions and form various intermediates that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but lacking the selenium and sulfur atoms.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilyl group but does not have the selenium and sulfur atoms.
Trimethyl[2-(phenylselanyl)propyl]silane: Similar structure but lacks the phenylsulfanyl group.
Uniqueness
Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical properties and reactivity compared to other similar compounds, making it a valuable compound for specialized research applications.
Propriétés
Numéro CAS |
137258-87-8 |
|---|---|
Formule moléculaire |
C18H24SSeSi |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
trimethyl-(2-phenylselanyl-3-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C18H24SSeSi/c1-21(2,3)15-18(20-17-12-8-5-9-13-17)14-19-16-10-6-4-7-11-16/h4-13,18H,14-15H2,1-3H3 |
Clé InChI |
FJTDBSYOBAMQHJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC(CSC1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decyl 4-[(hydroxymethyl)amino]-4-oxobutanoate](/img/structure/B14263976.png)
![2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane](/img/structure/B14263981.png)

![1H-Pyrrolo[2,3-b]pyridin-4-amine, 6-methyl-1-(phenylsulfonyl)-](/img/structure/B14263987.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3,2-dioxaborolane)](/img/structure/B14263996.png)
![3-[3,4-Bis(decyloxy)phenyl]prop-2-ynal](/img/structure/B14264002.png)
![Zinc, chlorothieno[3,2-b]thien-2-yl-](/img/structure/B14264009.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-(pyridin-4-yl)ethan-1-one](/img/structure/B14264017.png)
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrrolidine-2,5-dione](/img/structure/B14264024.png)




